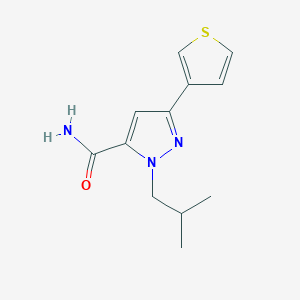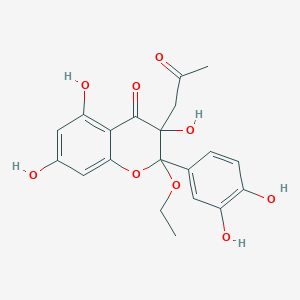
2-Ethoxy-3-acetonyltaxifolin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-3-acetonyltaxifolin is a natural compound belonging to the flavonoid family, specifically a flavanonol. It is known for its profound antioxidant properties, making it highly effective in studying conditions associated with oxidative stress. This compound is derived from taxifolin, which is widely recognized for its biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-acetonyltaxifolin typically involves the modification of taxifolin through various chemical reactions. One common method is the Williamson ether synthesis, where an alkyl halide reacts with an alkoxide ion . This reaction is an S_N2 reaction, meaning it proceeds with the substitution of a leaving group by a nucleophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound .
化学反应分析
Types of Reactions: 2-Ethoxy-3-acetonyltaxifolin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
科学研究应用
2-Ethoxy-3-acetonyltaxifolin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the antioxidant mechanisms of flavonoids.
Biology: Investigated for its role in inhibiting the formation of amyloid fibrils, which are associated with neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions, such as cardiovascular diseases and cancer.
Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products.
作用机制
The mechanism of action of 2-Ethoxy-3-acetonyltaxifolin involves its ability to scavenge free radicals and inhibit oxidative stress. It exerts its effects by binding to prefibrillar species, preventing the formation of amyloid fibrils . Additionally, it enhances the antioxidant defense system by increasing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species .
相似化合物的比较
Taxifolin: The parent compound, known for its antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with similar antioxidant activities.
Kaempferol: A flavonol with anti-cancer and anti-inflammatory effects.
Uniqueness: 2-Ethoxy-3-acetonyltaxifolin is unique due to its specific structural modifications, which enhance its antioxidant properties and make it more effective in certain biological applications compared to its parent compound, taxifolin .
属性
分子式 |
C20H20O9 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-2-ethoxy-3,5,7-trihydroxy-3-(2-oxopropyl)chromen-4-one |
InChI |
InChI=1S/C20H20O9/c1-3-28-20(11-4-5-13(23)14(24)6-11)19(27,9-10(2)21)18(26)17-15(25)7-12(22)8-16(17)29-20/h4-8,22-25,27H,3,9H2,1-2H3 |
InChI 键 |
MKRMEFNBLYQLBI-UHFFFAOYSA-N |
规范 SMILES |
CCOC1(C(C(=O)C2=C(C=C(C=C2O1)O)O)(CC(=O)C)O)C3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
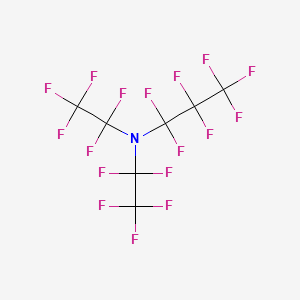
![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)

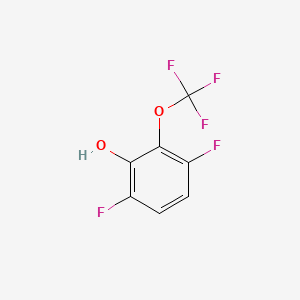
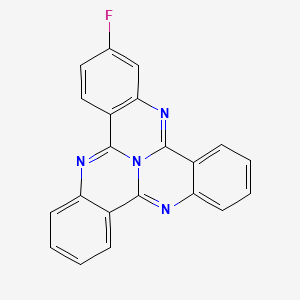
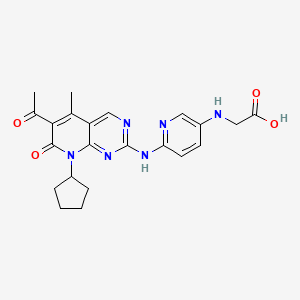

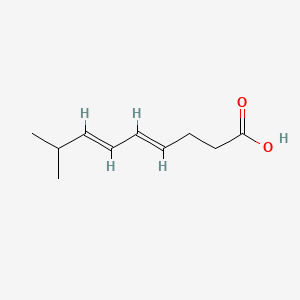

![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)

